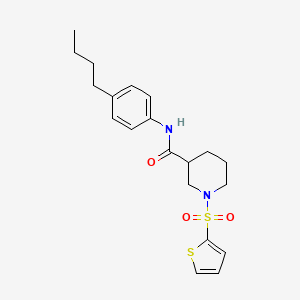![molecular formula C24H30ClN3O4S B11335967 1-[(2-chlorobenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide](/img/structure/B11335967.png)
1-[(2-chlorobenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-clorobencil)sulfonil]-N-{2-[(2-metilpropil)carbamoil]fenil}piperidina-4-carboxamida es un compuesto orgánico complejo con aplicaciones potenciales en diversos campos como la química, la biología, la medicina y la industria. Este compuesto presenta un anillo de piperidina, un grupo sulfonilo y una porción de clorobencilo, lo que lo convierte en una molécula versátil para diferentes reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-[(2-clorobencil)sulfonil]-N-{2-[(2-metilpropil)carbamoil]fenil}piperidina-4-carboxamida generalmente implica varios pasos, incluida la formación del anillo de piperidina, la introducción del grupo sulfonilo y la unión de la porción de clorobencilo. Las condiciones de reacción a menudo requieren el uso de ácidos o bases fuertes, altas temperaturas y catalizadores específicos para lograr el producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir reactores de flujo continuo, sistemas automatizados y medidas estrictas de control de calidad para producir el compuesto de manera eficiente y constante.
Análisis De Reacciones Químicas
Tipos de reacciones
1-[(2-clorobencil)sulfonil]-N-{2-[(2-metilpropil)carbamoil]fenil}piperidina-4-carboxamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo sulfonilo en un sulfuro o tiol.
Sustitución: La porción de clorobencilo puede sufrir reacciones de sustitución nucleofílica, reemplazando el átomo de cloro con otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Reactivos como el peróxido de hidrógeno (H₂O₂) o el permanganato de potasio (KMnO₄) en condiciones ácidas o básicas.
Reducción: Reactivos como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄) en disolventes anhidros.
Sustitución: Nucleófilos como aminas, tioles o alcóxidos en presencia de una base como el hidróxido de sodio (NaOH) o el carbonato de potasio (K₂CO₃).
Principales productos formados
Oxidación: Sulfoxidos o sulfonas.
Reducción: Sulfuros o tioles.
Sustitución: Varios derivados de bencilo sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
1-[(2-clorobencil)sulfonil]-N-{2-[(2-metilpropil)carbamoil]fenil}piperidina-4-carboxamida tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Investigado por su potencial como sonda bioquímica o inhibidor en estudios enzimáticos.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias, antimicrobianas o anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales, catalizadores o procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-[(2-clorobencil)sulfonil]-N-{2-[(2-metilpropil)carbamoil]fenil}piperidina-4-carboxamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad o modulando su función. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- 1-[(2-clorobencil)sulfonil]-N-{2-[(2-metilpropil)carbamoil]fenil}piperidina-4-carboxamida
- 1-[(2-clorobencil)sulfonil]-N-{2-[(2-etilpropil)carbamoil]fenil}piperidina-4-carboxamida
- 1-[(2-bromobencil)sulfonil]-N-{2-[(2-metilpropil)carbamoil]fenil}piperidina-4-carboxamida
Unicidad
La singularidad de 1-[(2-clorobencil)sulfonil]-N-{2-[(2-metilpropil)carbamoil]fenil}piperidina-4-carboxamida radica en su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica distintas. La presencia de la porción de clorobencilo, el grupo sulfonilo y el anillo de piperidina permite diversas modificaciones químicas e interacciones con objetivos biológicos, lo que la convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C24H30ClN3O4S |
|---|---|
Peso molecular |
492.0 g/mol |
Nombre IUPAC |
1-[(2-chlorophenyl)methylsulfonyl]-N-[2-(2-methylpropylcarbamoyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H30ClN3O4S/c1-17(2)15-26-24(30)20-8-4-6-10-22(20)27-23(29)18-11-13-28(14-12-18)33(31,32)16-19-7-3-5-9-21(19)25/h3-10,17-18H,11-16H2,1-2H3,(H,26,30)(H,27,29) |
Clave InChI |
CLPUUWOGBBHQIA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11335893.png)
![2-[(4-chlorobenzyl)sulfanyl]-5-(phenylsulfanyl)-N-(pyridin-3-yl)pyrimidine-4-carboxamide](/img/structure/B11335899.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11335906.png)
![N-[2-(benzylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11335910.png)
![N-(2,4-dimethoxyphenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide](/img/structure/B11335911.png)
![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B11335912.png)
![2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11335915.png)
![N-({1-[4-(3,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B11335922.png)
![(2E)-N-[7-(4-chlorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11335924.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11335925.png)
![2-(2-chlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11335932.png)
![1-(benzylsulfonyl)-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B11335934.png)
![(4-{4-[(4-Methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B11335951.png)
